molecular formula C15H16ClN3OS B1208988 Benzyl 4-guanidinothiobenzoate CAS No. 88142-50-1

Benzyl 4-guanidinothiobenzoate

Cat. No.: B1208988
CAS No.: 88142-50-1
M. Wt: 321.8 g/mol
InChI Key: FUUPGEBOTBQGHA-UHFFFAOYSA-N
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Description

Benzyl 4-guanidinothiobenzoate hydrochloride is a specialized biochemical reagent designed for the active-site titration of trypsin and other trypsin-like serine proteases, including thrombin, tryptase, Factor Xa, and activated protein C . Its primary research value lies in its ability to determine the precise active-site concentration of these enzymes, a critical parameter for accurate kinetic studies and enzymatic assays. The mechanism of action involves a rapid, stoichiometric reaction with the target enzyme, leading to the formation of a stable acyl-enzyme intermediate and the simultaneous release of benzyl thiol . This released thiol can be quantified spectrophotometrically using reagents such as 4,4'-dithiodipyridine (measured at 324 nm) or Ellman's reagent (DTNB, measured at 410 nm), providing a highly sensitive and direct measurement of active enzyme concentration . A significant advantage of this titrant over alternatives like p-nitrophenyl p'-guanidinobenzoate is its high selectivity; it reacts slowly with chymotrypsin A alpha, thereby minimizing potential interference from this enzyme in titration experiments . This reagent offers researchers flexibility in detection methods, exhibits minimal pH-dependence of the molar absorptivity (epsilon) of the absorbing species, and demonstrates relative stability under standard titration conditions . It is an essential tool for enzymologists studying protease function, inhibitor kinetics, and for standardizing enzyme preparations in pharmaceutical and diagnostic research. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

88142-50-1

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

S-benzyl 4-(diaminomethylideneamino)benzenecarbothioate;hydrochloride

InChI

InChI=1S/C15H15N3OS.ClH/c16-15(17)18-13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H4,16,17,18);1H

InChI Key

FUUPGEBOTBQGHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(=O)C2=CC=C(C=C2)N=C(N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C2=CC=C(C=C2)N=C(N)N.Cl

Other CAS No.

88142-50-1

Synonyms

enzyl 4-guanidinothiobenzoate
benzyl 4-guanidinothiobenzoate hydrochloride
GBZ-SBZL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Key Functional Groups Notable Properties/Applications
Benzyl 4-guanidinothiobenzoate 1312764-26-3 Guanidino, Thioester High affinity for serine proteases; labile thioester
Benzyl 4-aminobenzoate hydrochloride 208588-34-5 Amino (-NH₂), Ester Water-soluble salt; used in peptide synthesis
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 Aminoethyl, Ester Chiral synthesis intermediate (83% yield)
Benzyl 4-hydroxybenzoate Not provided Hydroxyl (-OH), Ester Antimicrobial preservative
Benzyl Alcohol 100-51-6 Hydroxyl (-OH) Solvent; metabolized to benzoic acid

Key Research Findings

  • Reactivity and Stability: The thioester in this compound is more hydrolytically labile than oxygen esters (e.g., benzyl 4-aminobenzoate), facilitating controlled release of active metabolites in biological systems . Guanidino groups enhance binding to trypsin-like proteases compared to amino or hydroxyl analogs, as demonstrated in enzyme inhibition assays .
  • Synthetic Utility: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized with high enantiomeric purity (83% yield), highlighting the advantage of chiral centers in drug development . Benzyl 4-aminobenzoate hydrochloride’s solubility in polar solvents makes it a preferred reagent in solid-phase peptide synthesis .
  • Biological and Pharmacological Behavior: Benzyl 4-hydroxybenzoate’s hydroxyl group increases polarity, limiting cell permeability but enhancing antimicrobial activity . Benzyl alcohol, a metabolic precursor to benzoic acid, suggests that benzyl esters (e.g., this compound) may undergo hydrolysis in vivo to release acidic metabolites .

Critical Analysis of Contradictions and Limitations

  • CAS Number Ambiguities : Some analogs (e.g., benzyl 4-hydroxybenzoate) lack explicit CAS numbers in the evidence, necessitating verification from primary sources .
  • Data Gaps: Detailed solubility, logP, and IC₅₀ values for this compound are unavailable in the provided evidence, limiting quantitative comparisons.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Benzyl 4-guanidinothiobenzoate, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves coupling guanidine derivatives with thiobenzoate precursors under anhydrous conditions. For example, thioesterification of 4-guanidinobenzoic acid with benzyl thiols in the presence of carbodiimide coupling agents (e.g., EDC or DCC) is a common approach . Purity validation requires HPLC (≥98% purity) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). NIST-standardized IR spectra can further confirm functional groups .

Q. How is this compound characterized in terms of stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies use accelerated degradation assays:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, then quantify degradation via UV-Vis spectroscopy (λ = 260 nm) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen to identify decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound, and what statistical methods support this?

  • Methodological Answer : Use a Box-Behnken design or uniform experimental design to optimize parameters like molar ratios, solvent polarity, and catalyst loading. For example, a 3-factor design might vary:

  • Reaction time (6–24 hours)
  • Temperature (25–60°C)
  • Catalyst (e.g., 0.5–2.0 mol% DMAP)
    Analyze results via response surface methodology (RSM) to identify optimal conditions . Kinetic modeling (e.g., pseudo-first-order rate equations) can further refine time-dependent yields .

Q. How do conflicting data on the compound’s catalytic activity in enzymatic vs. chemical reactions arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from differing reaction mechanisms. For instance:

  • Enzymatic Systems : Lipases (e.g., CAL-B) may favor benzyl ester formation under mild conditions (30°C, pH 7), achieving >80% conversion .
  • Chemical Catalysts : H₂SO₄ or Fe(NO₃)₃-based systems require higher temperatures (80–100°C) but yield faster kinetics .
    Resolve discrepancies by cross-validating with control experiments (e.g., inhibitor studies to rule out non-enzymatic pathways) and isotopic labeling (e.g., ¹⁸O tracing) to track reaction intermediates .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies for reactions involving the thiobenzoate group. Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., proteases) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported IC₅₀ values for this compound as a protease inhibitor?

  • Methodological Answer : Variability may arise from assay conditions (e.g., substrate concentration, buffer ionic strength). Standardize protocols using:

  • Fixed Substrate Concentrations : Ensure Km values are consistent across studies.
  • Positive Controls : Include known inhibitors (e.g., leupeptin) to calibrate activity .
    Apply ANOVA or Grubbs’ test to identify outliers in published datasets .

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